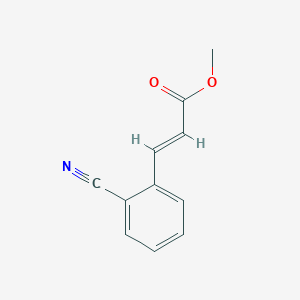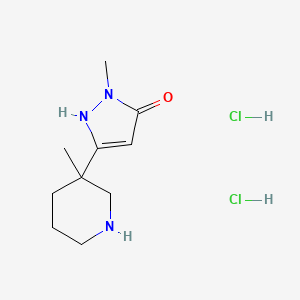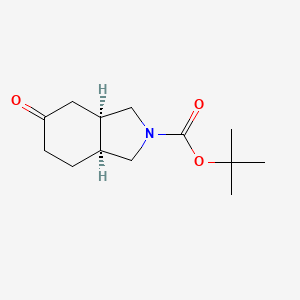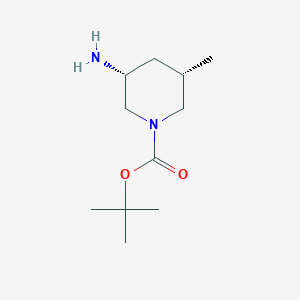![molecular formula C12H19ClN2O B3111790 [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride CAS No. 1860012-50-5](/img/structure/B3111790.png)
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.21 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride typically involves the reaction of piperazine with benzyl chloride, followed by the reduction of the resulting intermediate to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied . For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in neurological research, it may modulate neurotransmitter receptors .
Vergleich Mit ähnlichen Verbindungen
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride can be compared with other piperazine derivatives, such as:
4-benzylpiperazine: Similar in structure but lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.
1-benzylpiperazine: Another piperazine derivative with different substitution patterns, leading to variations in its pharmacological properties.
N-benzylpiperazine: Known for its stimulant effects, it differs in its substitution pattern and biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1860012-50-5 |
|---|---|
Molekularformel |
C12H19ClN2O |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
[(2S)-4-benzylpiperazin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
HURHEKNESQRGLO-YDALLXLXSA-N |
SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl |
Isomerische SMILES |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)




![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)
![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)


